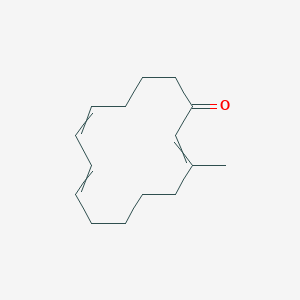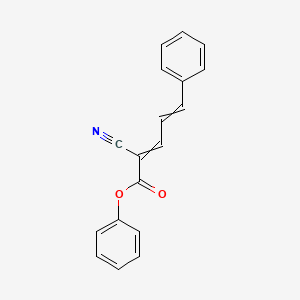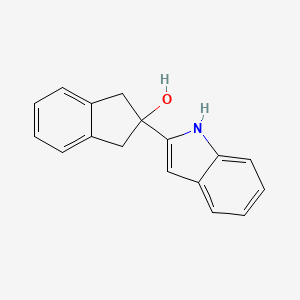
1H-Inden-2-ol, 2,3-dihydro-2-(1H-indol-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Inden-2-ol, 2,3-dihydro-2-(1H-indol-2-yl)- is a complex organic compound that features both indene and indole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Inden-2-ol, 2,3-dihydro-2-(1H-indol-2-yl)- typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with indanone under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of indole derivatives followed by cyclization. The use of metal catalysts such as palladium or platinum can enhance the efficiency of the reaction. Additionally, solvent selection plays a crucial role in optimizing the reaction conditions for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Inden-2-ol, 2,3-dihydro-2-(1H-indol-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed: The major products formed from these reactions include ketones, alcohols, amines, and substituted indole or indene derivatives. These products can further undergo additional reactions to form more complex molecules .
Wissenschaftliche Forschungsanwendungen
1H-Inden-2-ol, 2,3-dihydro-2-(1H-indol-2-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Inden-2-ol, 2,3-dihydro-2-(1H-indol-2-yl)- involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to changes in cell behavior and function .
Vergleich Mit ähnlichen Verbindungen
1H-Indole, 2,3-dihydro-: Shares the indole structure but lacks the indene moiety.
2-Indanol: Contains the indene structure but lacks the indole moiety.
(1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol: Similar in structure but with an amino group instead of an indole moiety.
Uniqueness: 1H-Inden-2-ol, 2,3-dihydro-2-(1H-indol-2-yl)- is unique due to the presence of both indole and indene moieties, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
174349-09-8 |
|---|---|
Molekularformel |
C17H15NO |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
2-(1H-indol-2-yl)-1,3-dihydroinden-2-ol |
InChI |
InChI=1S/C17H15NO/c19-17(10-13-6-1-2-7-14(13)11-17)16-9-12-5-3-4-8-15(12)18-16/h1-9,18-19H,10-11H2 |
InChI-Schlüssel |
DEMDTHHLOXHTEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2CC1(C3=CC4=CC=CC=C4N3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)-](/img/structure/B12555222.png)
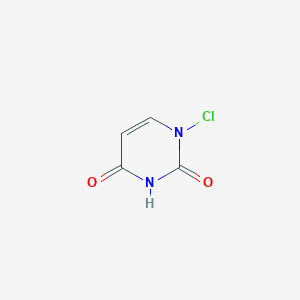

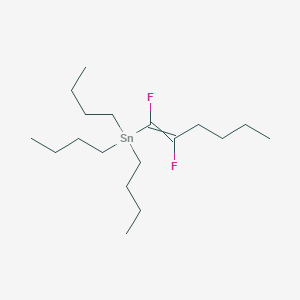
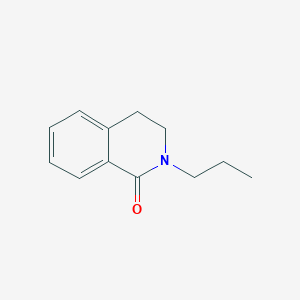
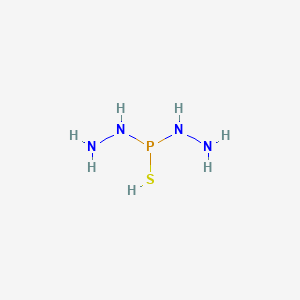
methanone](/img/structure/B12555267.png)
![1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12555273.png)
![4-(Pentyloxy)-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12555280.png)
![1,3-Dimethyl-6-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12555286.png)
methanone](/img/structure/B12555291.png)
